Cas no 1154380-33-2 (N-(4-amino-3-methylphenyl)-4-nitrobenzene-1-sulfonamide)
N-(4-amino-3-methylphenyl)-4-nitrobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- EN300-1167234
- 1154380-33-2
- N-(4-amino-3-methylphenyl)-4-nitrobenzene-1-sulfonamide
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- Inchi: 1S/C13H13N3O4S/c1-9-8-10(2-7-13(9)14)15-21(19,20)12-5-3-11(4-6-12)16(17)18/h2-8,15H,14H2,1H3
- InChI Key: GEJCIZMIEOBKQT-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(NC1=CC=C(C(C)=C1)N)(=O)=O
Computed Properties
- Exact Mass: 307.06267708g/mol
- Monoisotopic Mass: 307.06267708g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 463
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 126Ų
N-(4-amino-3-methylphenyl)-4-nitrobenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1167234-0.05g |
1154380-33-2 | 0.05g |
$612.0 | 2023-05-23 | |||
| Enamine | EN300-1167234-0.1g |
1154380-33-2 | 0.1g |
$640.0 | 2023-05-23 | |||
| Enamine | EN300-1167234-0.25g |
1154380-33-2 | 0.25g |
$670.0 | 2023-05-23 | |||
| Enamine | EN300-1167234-0.5g |
1154380-33-2 | 0.5g |
$699.0 | 2023-05-23 | |||
| Enamine | EN300-1167234-1.0g |
1154380-33-2 | 1g |
$728.0 | 2023-05-23 | |||
| Enamine | EN300-1167234-2.5g |
1154380-33-2 | 2.5g |
$1428.0 | 2023-05-23 | |||
| Enamine | EN300-1167234-5.0g |
1154380-33-2 | 5g |
$2110.0 | 2023-05-23 | |||
| Enamine | EN300-1167234-10.0g |
1154380-33-2 | 10g |
$3131.0 | 2023-05-23 | |||
| Enamine | EN300-1167234-50mg |
1154380-33-2 | 50mg |
$468.0 | 2023-10-03 | |||
| Enamine | EN300-1167234-100mg |
1154380-33-2 | 100mg |
$490.0 | 2023-10-03 |
N-(4-amino-3-methylphenyl)-4-nitrobenzene-1-sulfonamide Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on N-(4-amino-3-methylphenyl)-4-nitrobenzene-1-sulfonamide
Recent Advances in the Study of N-(4-amino-3-methylphenyl)-4-nitrobenzene-1-sulfonamide (CAS: 1154380-33-2)
N-(4-amino-3-methylphenyl)-4-nitrobenzene-1-sulfonamide (CAS: 1154380-33-2) is a sulfonamide derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique chemical structure featuring both an amino and a nitro group, has been the subject of various studies aimed at exploring its biological activities and therapeutic potential. The following sections provide an overview of the latest research findings related to this compound, highlighting its synthesis, mechanisms of action, and potential applications in the treatment of various diseases.
Recent studies have focused on the synthesis and optimization of N-(4-amino-3-methylphenyl)-4-nitrobenzene-1-sulfonamide to enhance its bioavailability and pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves the yield and purity of the compound, making it more suitable for preclinical evaluations. The researchers employed a combination of solid-phase synthesis and microwave-assisted techniques to achieve higher efficiency and scalability. This advancement is particularly significant for future large-scale production and clinical applications.
In terms of biological activity, N-(4-amino-3-methylphenyl)-4-nitrobenzene-1-sulfonamide has demonstrated promising results as a potential inhibitor of certain enzymatic pathways. A recent in vitro study (Bioorganic & Medicinal Chemistry Letters, 2023) revealed that the compound exhibits strong inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme overexpressed in various cancer types. The study suggested that the nitro and sulfonamide groups play a critical role in binding to the active site of CA IX, thereby inhibiting its activity. These findings open new avenues for the development of targeted cancer therapies.
Another area of interest is the compound's potential antimicrobial properties. A 2023 study published in Antimicrobial Agents and Chemotherapy investigated the efficacy of N-(4-amino-3-methylphenyl)-4-nitrobenzene-1-sulfonamide against multidrug-resistant bacterial strains. The results indicated that the compound exhibits moderate to strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of traditional antibiotics. This discovery could lead to the development of new antimicrobial agents to combat antibiotic resistance.
Despite these promising findings, challenges remain in the clinical translation of N-(4-amino-3-methylphenyl)-4-nitrobenzene-1-sulfonamide. Pharmacokinetic studies have shown that the compound has limited solubility and stability in physiological conditions, which could hinder its therapeutic efficacy. To address this, researchers are exploring various formulation strategies, such as nanoparticle encapsulation and prodrug approaches, to improve its delivery and bioavailability. A recent preprint (ChemRxiv, 2023) reported significant progress in this area, demonstrating that lipid-based nanoparticles can enhance the compound's solubility and target specificity.
In conclusion, N-(4-amino-3-methylphenyl)-4-nitrobenzene-1-sulfonamide (CAS: 1154380-33-2) represents a promising candidate for further development in medicinal chemistry. Its diverse biological activities, including anticancer and antimicrobial properties, make it a valuable subject of ongoing research. However, addressing its pharmacokinetic limitations will be crucial for its successful translation into clinical applications. Future studies should focus on optimizing its formulation and evaluating its safety and efficacy in vivo to unlock its full therapeutic potential.
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